1,3,5-Tribromo-2,4,6-trichlorobenzene
Overview
Description
1,3,5-Tribromo-2,4,6-trichlorobenzene is a halogenated aromatic compound with the molecular formula C6Br3Cl3. It is characterized by the presence of three bromine atoms and three chlorine atoms attached to a benzene ring. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tribromo-2,4,6-trichlorobenzene can be synthesized through the bromination and chlorination of benzene derivatives. One common method involves the stepwise halogenation of benzene, where bromine and chlorine are introduced under controlled conditions. The reaction typically requires a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tribromo-2,4,6-trichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized benzene compounds .
Scientific Research Applications
1,3,5-Tribromo-2,4,6-trichlorobenzene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex halogenated aromatic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1,3,5-tribromo-2,4,6-trichlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can form strong interactions with these targets, affecting their function and activity. The compound’s stability and resistance to degradation also play a role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Tribromobenzene
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
- 2,4,6-Trichlorobenzene
Uniqueness
1,3,5-Tribromo-2,4,6-trichlorobenzene is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring. This arrangement imparts distinct chemical and physical properties, such as higher stability and specific reactivity patterns, compared to other halogenated benzenes .
Properties
IUPAC Name |
1,3,5-tribromo-2,4,6-trichlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br3Cl3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBBHAMPBAWXQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Cl)Br)Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br3Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624624 | |
Record name | 1,3,5-Tribromo-2,4,6-trichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13075-02-0 | |
Record name | 1,3,5-Tribromo-2,4,6-trichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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